N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-26-14-16(21(25-26)32-2)22(31)27-10-3-5-15(13-27)20(30)23-9-11-28-19(29)8-7-17(24-28)18-6-4-12-33-18/h4,6-8,12,14-15H,3,5,9-11,13H2,1-2H3,(H,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJRPFLOEAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyridazine moiety, and a pyrazole structure, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 394.41 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyridazine and furan rings have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that related compounds had IC50 values in the low micromolar range against breast (MDA-MB-231) and lung (A549) cancer cells, suggesting that this compound may also possess potent anticancer effects due to its structural components .
Antimicrobial Properties
The presence of the furan moiety is associated with antimicrobial activity. Compounds featuring furan and pyridazine rings have been reported to exhibit inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membrane integrity or interference with metabolic pathways.
Anti-inflammatory Effects
Similar compounds have shown promise as anti-inflammatory agents. The incorporation of the pyrazole ring is known to enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors, disrupting microtubule formation essential for cell division.
- Histone Deacetylase (HDAC) Inhibition : Some derivatives exhibit HDAC inhibitory activity, leading to increased acetylation of histones, which can alter gene expression patterns associated with cancer progression .
- Reactive Oxygen Species (ROS) Modulation : The furan component may contribute to ROS generation, which can induce apoptosis in cancer cells while sparing normal cells.
Case Studies
Several studies highlight the potential applications of this compound:
- A study published in Molecules evaluated a series of pyridazine derivatives for their antiproliferative effects against human cancer cell lines, finding that modifications in substituents significantly impacted activity levels .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | HeLa | 0.18 |
| CA-4 | MDA-MB-231 | 0.37 |
| N-(... ) | A549 | 0.50 |
This table illustrates the potency of related compounds compared to established anticancer agents.
Scientific Research Applications
Key Structural Features:
- Furan Ring : Known for its reactivity and role in biological systems.
- Pyridazine Moiety : Implicated in various pharmacological activities.
- Piperidine Group : Enhances solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |
The compound's mechanism involves inducing oxidative stress and apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains, as shown in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating infections.
Study on HCT116 Cells
A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis through mitochondrial pathways. This finding supports the hypothesis that the compound can effectively induce cell death in cancer cells.
Combination Therapy Research
Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells. This approach could lead to improved treatment outcomes for patients with resistant cancers.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the pyridazine and piperidine-carboxamide moieties under reflux conditions in solvents like dimethylformamide (DMF) or acetic acid .
- Functional group protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Purification : Recrystallization from ethanol/methanol mixtures or column chromatography to isolate high-purity products (>95% by HPLC) . Critical factors include temperature control (60–100°C), pH adjustments (e.g., triethylamine as a catalyst), and solvent selection to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substituent positions, especially for the furan, pyridazine, and methoxy groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ion at m/z 482.18) .
- Infrared (IR) Spectroscopy : Identification of carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Store at –20°C in inert atmospheres (argon) to prevent oxidation of the furan ring or hydrolysis of the carboxamide group .
- Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .
- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6 inhibition) to identify confounding pharmacokinetic factors .
- Structural Analog Comparison : Compare with derivatives lacking the furan or methoxy groups to isolate pharmacophore contributions .
Q. What strategies are effective for improving solubility and bioavailability without compromising target affinity?
- Prodrug Design : Introduce phosphate or acetyl groups at the pyridazine N-oxide position to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo formulations to balance solubility and toxicity .
- Salt Formation : React with HCl or sodium citrate to generate ionic species with improved dissolution profiles .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Fragment Replacement : Synthesize analogs with bioisosteric substitutions (e.g., replacing furan with thiophene or pyrrole) to evaluate electronic effects .
- Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., kinases) to prioritize modifications at the piperidine-carboxamide region .
- High-Throughput Screening (HTS) : Test 100–500 derivatives in parallel against panels of related targets (e.g., GPCRs, ion channels) to identify selectivity trends .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action when initial data is inconclusive?
- CRISPR-Cas9 Knockout : Generate gene-edited cell lines lacking putative targets (e.g., PI3K/AKT pathway components) to confirm pathway dependency .
- Thermal Proteome Profiling (TPP) : Identify target proteins by monitoring thermal stability shifts in cellular lysates upon compound binding .
- Metabolomics : LC-MS-based profiling to detect downstream metabolic changes (e.g., ATP depletion, ROS accumulation) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity Reassessment : Quantify impurities (>0.5%) via LC-MS and correlate with bioactivity outliers .
- Strict Reaction Monitoring : Track intermediates using TLC or in-line IR to ensure consistent reaction progression .
- Interlab Validation : Collaborate with independent labs to replicate key findings using standardized protocols .
Q. What statistical methods are appropriate for analyzing dose-response discrepancies in preclinical studies?
- Four-Parameter Logistic (4PL) Modeling : Fit dose-response curves with Hill slope adjustments to account for non-linear effects .
- ANOVA with Tukey’s HSD : Compare multiple treatment groups while controlling for false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
